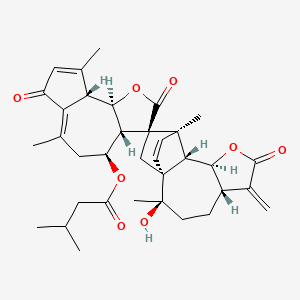
Arteminolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arteminolide is a sesquiterpene lactone isolated from the leaves of Artemisia sylvatica Maxim. It is known for its complex structure and significant biological activity, particularly as an inhibitor of farnesyltransferase . The molecular formula of this compound is C35H42O8, and it has a molecular weight of approximately 590.703 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Arteminolides involves several key steps, including the use of oxidopyrylium ion cycloaddition reactions with silicon tether . The most logical precursors for the total synthesis of Arteminolides are dehydromatricarin and a related diene, which undergo a Diels-Alder reaction . The synthesis begins with the selective mono-silylation of 1,3-propanediol, followed by Swern oxidation to produce the corresponding aldehyde. This aldehyde is then coupled with lithiated furan to afford furanyl alcohol .
Industrial Production Methods
Industrial production methods for Arteminolide are not well-documented, but the synthetic routes described above provide a foundation for potential large-scale synthesis. The complexity of the synthesis and the need for specific reaction conditions may pose challenges for industrial production.
Chemical Reactions Analysis
Types of Reactions
Arteminolide undergoes various types of chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Swern oxidation reagents: For the oxidation of alcohols to aldehydes.
Lithiated furan: For coupling reactions.
Vinylsilyl ether: For cycloaddition reactions.
Major Products Formed
The major products formed from the reactions of this compound include various intermediates and derivatives that retain the core sesquiterpene lactone structure. These products are often used in further synthetic steps to produce the final this compound compound .
Scientific Research Applications
Arteminolide has several scientific research applications, including:
Chemistry: Used as a model compound for studying complex natural product synthesis and reaction mechanisms.
Biology: Investigated for its biological activity, particularly as an inhibitor of farnesyltransferase.
Industry: Potential applications in the development of new pharmaceuticals and bioactive compounds.
Mechanism of Action
Arteminolide exerts its effects primarily by inhibiting farnesyltransferase, an enzyme involved in the post-translational modification of proteins . This inhibition disrupts the function of proteins that require farnesylation for their activity, leading to various biological effects. The molecular targets and pathways involved in the action of this compound include the inhibition of protein prenylation and the disruption of cellular signaling pathways .
Comparison with Similar Compounds
Arteminolide is unique among sesquiterpene lactones due to its specific structure and biological activity. Similar compounds include:
This compound B, C, and D: These compounds are also inhibitors of farnesyltransferase and share a similar core structure with this compound.
Dehydromatricarin: A precursor in the synthesis of Arteminolides, with similar structural features.
This compound stands out due to its strong inhibitory activity and selectivity for farnesyltransferase, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C35H42O8 |
|---|---|
Molecular Weight |
590.7 g/mol |
IUPAC Name |
[(1'R,2'R,3S,3aR,4S,5'S,9'S,9aS,9bR,10'S,11'R)-2'-hydroxy-2',6,9,11'-tetramethyl-6'-methylidene-2,7,7'-trioxospiro[4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-3,15'-8-oxatetracyclo[9.2.2.01,10.05,9]pentadec-12-ene]-4-yl] 3-methylbutanoate |
InChI |
InChI=1S/C35H42O8/c1-16(2)12-23(37)41-22-14-18(4)24-21(36)13-17(3)25(24)28-26(22)35(31(39)43-28)15-34-11-10-32(35,6)29(34)27-20(8-9-33(34,7)40)19(5)30(38)42-27/h10-11,13,16,20,22,25-29,40H,5,8-9,12,14-15H2,1-4,6-7H3/t20-,22-,25-,26+,27-,28+,29-,32+,33+,34-,35+/m0/s1 |
InChI Key |
RAKYLPJLLBOHHN-CFTUDFFSSA-N |
Isomeric SMILES |
CC1=C2[C@@H]([C@@H]3[C@@H]([C@H](C1)OC(=O)CC(C)C)[C@]4(C[C@@]56C=C[C@@]4([C@@H]5[C@@H]7[C@@H](CC[C@@]6(C)O)C(=C)C(=O)O7)C)C(=O)O3)C(=CC2=O)C |
Canonical SMILES |
CC1=C2C(C3C(C(C1)OC(=O)CC(C)C)C4(CC56C=CC4(C5C7C(CCC6(C)O)C(=C)C(=O)O7)C)C(=O)O3)C(=CC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















